5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Bromobenzyl and Chlorophenyl Groups: These groups are typically introduced through a series of substitution reactions, where the bromobenzyl and chlorophenyl moieties are attached to the triazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or reduce the triazole ring to a dihydrotriazole.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Benzyl derivatives or dihydrotriazole.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent. The triazole ring is known for its ability to inhibit various enzymes and proteins, making it a valuable scaffold in drug design.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes by blocking their active sites. Additionally, the bromobenzyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzyl-Substituted Triazoles: Compounds with benzyl groups attached to the triazole ring, which may have comparable properties.
Chlorophenyl-Substituted Triazoles: Compounds with chlorophenyl groups attached to the triazole ring, which may also exhibit similar activities.
Uniqueness
5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of functional groups attached to the triazole ring. The presence of both bromobenzyl and chlorophenyl groups enhances its biological activity and specificity, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3-chlorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O/c17-11-6-4-10(5-7-11)9-23-15(19)14(21-22-23)16(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZFCTOZTKXPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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